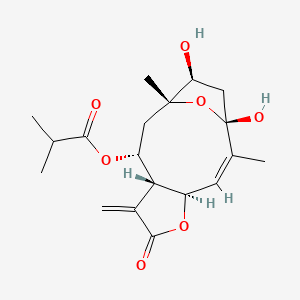
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-alpha-ionyl acetate, also known as a-isomethylionyl acetate or 3-methyl-α-ionyl acetic acid, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 3-Methyl-alpha-ionyl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methyl-alpha-ionyl acetate is primarily located in the membrane (predicted from logP) and cytoplasm. 3-Methyl-alpha-ionyl acetate has a floral, fruity, and powdery taste.
3-methyl-alpha-ionyl acetate is a sesquiterpenoid.
Applications De Recherche Scientifique
Synthesis of Key Intermediates
- 3-Buten-2-ol derivatives have been utilized in synthesizing various intermediates. For example, they are used in the preparation of compounds like retinol acetate and carotenoid, demonstrating the importance of this chemical in the synthesis of significant organic molecules (Shen Run-pu, 2008).
Development of Fragrance Compounds
- The compound has been integral in the synthesis of fragrance compounds, particularly those related to α-ionone, a fragrance chemical with a violet-like scent. This application highlights the chemical's role in the fragrance industry (L. Re & H. Schinz, 1958).
Synthesis of Structurally Complex Compounds
- Research has shown the use of 3-buten-2-ol derivatives in synthesizing structurally complex compounds, such as β-damascone and β-ionone isomers. These compounds have applications in various fields, including fragrances and possibly pharmaceuticals (J. Witteveen & A. V. D. Weerdt, 1982).
Catalytic Reactions and Organic Synthesis
- The derivatives of 3-buten-2-ol are used in catalytic reactions and organic synthesis processes. For example, they are involved in the synthesis of α-methylenebutyrolactones and other cyclic compounds, demonstrating their utility in complex organic syntheses (MatsudaIsamu, 1978).
Role in Pesticide Development
- There has been research into using derivatives of 3-buten-2-ol for developing pesticides. These studies explore the potential of these compounds in controlling agricultural pests, underscoring their importance in agrochemical research (M. Irani, R. Ranjbar-Karimi & H. Izadi, 2016).
Antifungal Properties
- Derivatives of 3-buten-2-ol have been studied for their antifungal properties, indicating potential applications in the development of antifungal agents for agricultural and pharmaceutical use (T. Banerjee & P. Dureja, 2010).
Propriétés
Numéro CAS |
68555-61-3 |
|---|---|
Nom du produit |
3-Buten-2-ol, 3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate |
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
[3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11-8-7-9-16(5,6)15(11)10-12(2)13(3)18-14(4)17/h8,10,13,15H,7,9H2,1-6H3 |
Clé InChI |
TYUPZTIJMKMYHL-ZRDIBKRKSA-N |
SMILES isomérique |
CC1=CCCC(C1/C=C(\C)/C(C)OC(=O)C)(C)C |
SMILES |
CC1=CCCC(C1C=C(C)C(C)OC(=O)C)(C)C |
SMILES canonique |
CC1=CCCC(C1C=C(C)C(C)OC(=O)C)(C)C |
Densité |
0.925-0.935 |
Autres numéros CAS |
68555-61-3 |
Description physique |
Colourless liquid; Vetivert-violet aroma |
Solubilité |
Soluble in hexane; Insoluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




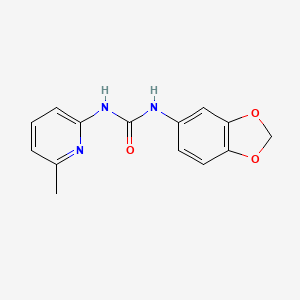

![1,5-Hexanediol, 6-[6-(3-hydroxy-1,5-undecadienyl)-2-pyridinyl]-, [R-[R*,S*-(E,Z)]]-](/img/structure/B1238987.png)
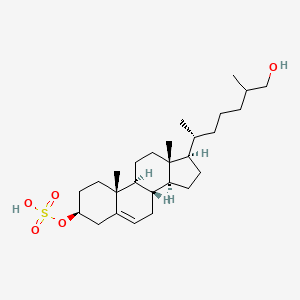
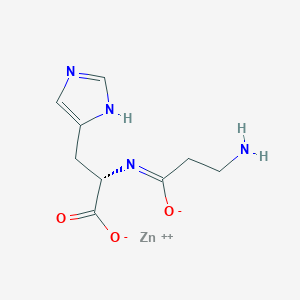

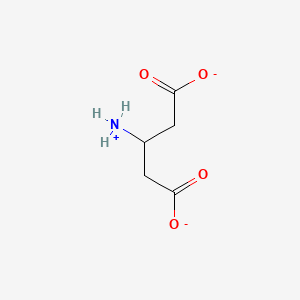
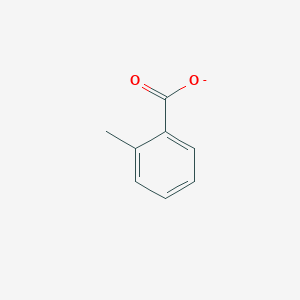

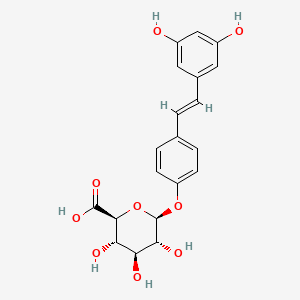

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)
